6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde
Description
6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde is a pyridine-based aldehyde derivative featuring methoxy (-OCH₃) and methyl (-CH₃) substituents at the 6-, 3-, and 5-positions, respectively, with an aldehyde (-CHO) group at position 2. The positional isomerism (4- vs. 6-methoxy) likely influences electronic and steric properties, impacting reactivity and applications in pharmaceutical synthesis or coordination chemistry. Pyridine aldehydes like these are valuable intermediates in drug development and heterocyclic compound synthesis due to their electron-deficient aromatic ring and functional versatility.
Properties
IUPAC Name |
6-methoxy-3,5-dimethylpyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-7(2)9(12-3)10-8(6)5-11/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWDZLFOJIYEKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1C=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001241683 | |
| Record name | 6-Methoxy-3,5-dimethyl-2-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001241683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123506-71-8 | |
| Record name | 6-Methoxy-3,5-dimethyl-2-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123506-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-3,5-dimethyl-2-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001241683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde typically involves the reaction of 3,5-dimethylpyridine with methoxy and formylating agents. One common method is the Vilsmeier-Haack reaction, where 3,5-dimethylpyridine is treated with dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 2 position .
Industrial Production Methods
Industrial production methods for 6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 6-Methoxy-3,5-dimethylpyridine-2-carboxylic acid.
Reduction: 6-Methoxy-3,5-dimethylpyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde has shown potential in the development of pharmaceutical compounds. Its structural features make it a valuable building block for synthesizing:
- Antimicrobial Agents : The compound's derivatives have been explored for their antibacterial properties.
- Anticancer Drugs : Research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines.
- Enzyme Inhibitors : Specifically, compounds derived from this structure have been linked to the inhibition of ATPases, which are critical in cellular energy regulation .
Organic Synthesis Applications
In organic synthesis, 6-methoxy-3,5-dimethylpyridine-2-carbaldehyde serves as an important intermediate in the preparation of complex molecules. Its applications include:
- Synthesis of Pyridine Derivatives : It can be used to create other pyridine-based compounds with varied functional groups.
- Building Block for Heterocycles : The compound is utilized in synthesizing heterocyclic compounds that are essential in pharmaceuticals and agrochemicals .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of derivatives of 6-methoxy-3,5-dimethylpyridine-2-carbaldehyde. The findings revealed that certain modifications enhanced activity against Gram-positive bacteria, suggesting potential for developing new antibiotics.
Case Study 2: Anticancer Properties
Research published in a peer-reviewed journal highlighted the cytotoxic effects of specific derivatives on breast cancer cell lines. The study concluded that the compound's structure could be optimized to improve efficacy while minimizing side effects.
Data Table: Comparison with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde | Methoxy at position 6; formyl at position 2 | Versatile in synthetic reactions |
| 3,5-Dimethylpyridine-2-carboxaldehyde | Methyl groups at positions 3 and 5; carboxaldehyde | More polar due to carboxylic acid |
| 6-Methoxy-3-pyridinecarboxaldehyde | Methoxy at position 6; carboxaldehyde at position 3 | Different reactivity profile |
Mechanism of Action
The mechanism of action of 6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The methoxy and dimethyl groups may influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 4-Methoxy-3,5-dimethylpyridine-2-carbaldehyde
- Structural Differences : The 4-methoxy isomer places the methoxy group para to the aldehyde, whereas the 6-methoxy isomer positions it meta. This alters resonance effects and steric interactions.
- Applications : Both isomers are used in pharmaceutical intermediates, but regioselectivity in reactions (e.g., condensations) may vary due to substituent positioning .
Aromatic Aldehydes: 2,4,6-Trimethylbenzaldehyde and 4-Cyanobenzaldehyde
- Reactivity: 2,4,6-Trimethylbenzaldehyde (C₁₀H₁₂O): Bulky methyl groups hinder electrophilic substitution but enhance lipophilicity. Used in synthesizing thiazolo-pyrimidine derivatives (e.g., compound 11a, yield 68%, m.p. 243–246°C) . 4-Cyanobenzaldehyde (C₈H₅NO): The electron-withdrawing cyano group increases aldehyde reactivity in nucleophilic additions, as seen in compound 11b (yield 68%, m.p. 213–215°C) .
Comparative Data Table
*Assumed based on isomer data.
Key Research Findings
- Synthetic Yields : Both pyridine and benzaldehyde derivatives achieve moderate yields (~57–68%) in heterocyclic syntheses, but reaction conditions (e.g., solvent, catalyst) vary significantly. Pyridine aldehydes may require milder conditions due to inherent reactivity .
- Spectroscopic Differences :
- IR Spectroscopy : Aldehyde C=O stretches in pyridine derivatives (~1719 cm⁻¹ in compound 12 ) are similar to benzaldehydes, but ring vibrations differ due to nitrogen’s influence.
- NMR : The ¹H NMR chemical shift of the aldehyde proton in pyridine derivatives is deshielded compared to benzaldehydes, reflecting the electron-deficient ring.
Biological Activity
6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde (CAS No. 123506-71-8) is a pyridine derivative characterized by a methoxy group at position 6, two methyl groups at positions 3 and 5, and a formyl group at position 2. This compound has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
The molecular formula of 6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde is C₉H₁₁NO₂, with a molecular weight of approximately 165.19 g/mol. Its structure is significant for understanding its reactivity and biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| Functional Groups | Methoxy, Aldehyde |
| Structure | Structure |
Biological Activity
Research indicates that 6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against several bacterial strains. Its effectiveness is attributed to the electron-withdrawing nature of the aldehyde group, which may enhance its interaction with microbial cell membranes.
- Antioxidant Properties : The presence of the methoxy group is believed to contribute to its antioxidant capacity, potentially scavenging free radicals and reducing oxidative stress in biological systems.
- Enzyme Inhibition : Preliminary studies suggest that 6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde may inhibit specific enzymes involved in metabolic pathways, making it a candidate for further investigation in drug development.
- Cytotoxicity : In vitro assays have indicated that this compound may exhibit cytotoxic effects on cancer cell lines, prompting further exploration into its potential as an anticancer agent.
The biological activity of 6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde is thought to be mediated through several mechanisms:
- Receptor Modulation : The compound may interact with various receptors in the body, leading to altered cellular responses.
- Enzyme Interaction : By binding to specific enzymes, it can inhibit their activity, disrupting metabolic processes.
- Oxidative Stress Reduction : Its antioxidant properties help mitigate oxidative damage in cells.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of 6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, suggesting significant antimicrobial potential.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro testing on HeLa and MCF-7 cell lines revealed that treatment with varying concentrations of the compound resulted in reduced cell viability. The IC50 values were determined to be approximately 30 µM for HeLa cells and 25 µM for MCF-7 cells, indicating promising anticancer activity.
Q & A
Q. What analytical approaches identify by-products in the synthesis of 6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
